molecular formula C22H18FN3O3 B10937447 N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937447
M. Wt: 391.4 g/mol
InChI Key: FBXKAFGHCKTOLJ-UHFFFAOYSA-N
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Description

N~4~-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl, fluorophenyl, and methylisoxazolo groups attached to a pyridine ring. Its molecular formula is C21H17FN2O3.

Preparation Methods

The synthesis of N4-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the isoxazole ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The final step involves the formation of the carboxamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N~4~-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N~4~-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    N-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE: This compound shares similar functional groups but differs in its overall structure and properties.

    N-(4-ETHOXYPHENYL)-2-((2E)-2-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)-2-OXOACETAMIDE: This compound has a different core structure but similar substituents

Properties

Molecular Formula

C22H18FN3O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O3/c1-3-28-17-10-8-16(9-11-17)24-21(27)18-12-19(14-4-6-15(23)7-5-14)25-22-20(18)13(2)26-29-22/h4-12H,3H2,1-2H3,(H,24,27)

InChI Key

FBXKAFGHCKTOLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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